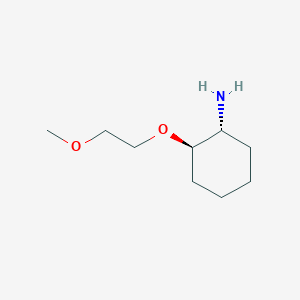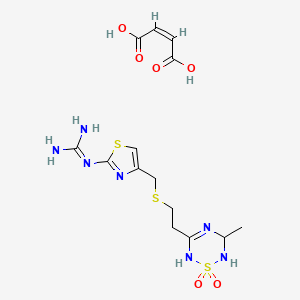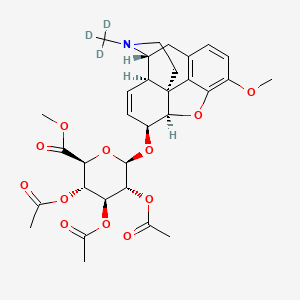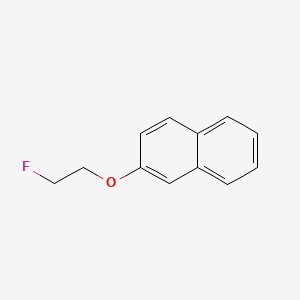
2-(2-Fluoroethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoroethoxy)naphthalene is a heterocyclic organic compound with the molecular formula C₁₂H₁₁FO and a molecular weight of 190.214 g/mol . It is also known by other names such as 2-Fluoroethyl 2-naphthyl ether and 2-Naphthyl 2-fluoroethyl ether . This compound is primarily used in experimental and research settings.
Méthodes De Préparation
The preparation of 2-(2-Fluoroethoxy)naphthalene can be achieved through various synthetic routes. One common method involves the reaction of 2-naphthol with para-toluene sulfochloride (or para-toluenesulfonic acid) to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with 2-fluoroethanol under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point . This method avoids the use of dangerous toxic materials and is suitable for industrial production.
Analyse Des Réactions Chimiques
2-(2-Fluoroethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the 1-position of the naphthalene ring is the most reactive. Common reagents for these reactions include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitro compounds.
Oxidation Reactions: The compound can be oxidized using reagents such as vanadium pentoxide (V₂O₅) to form phthalic anhydride.
Reduction Reactions: Reduction reactions can be carried out using hydrogenation catalysts to reduce the aromatic ring.
Applications De Recherche Scientifique
2-(2-Fluoroethoxy)naphthalene has several scientific research applications:
Fluorescence Probes: Naphthalene derivatives, including this compound, are used as efficient fluorescence probes for detecting and imaging purposes due to their strong fluorescence, electroactivity, and photostability.
Organic Electronic Appliances: The compound’s unique photophysical properties make it suitable for constructing organic electronic devices.
Chemical Biology: It is used in chemical biology for its excellent sensing and selectivity properties towards anions and cations.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoroethoxy)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s naphthalene ring can undergo substitution reactions, where the electrophile attacks the most reactive position (1-position) on the ring . This interaction leads to the formation of various substituted products, depending on the reagents and conditions used.
Comparaison Avec Des Composés Similaires
2-(2-Fluoroethoxy)naphthalene can be compared with other similar compounds such as:
2-Fluoronaphthalene: This compound is similar in structure but lacks the ethoxy group.
2-Naphthol: This compound is a precursor in the synthesis of this compound and is used in various industrial applications.
Phenanthrene: Another polynuclear aromatic hydrocarbon, phenanthrene is more reactive than naphthalene in substitution and addition reactions.
This compound stands out due to its unique combination of a naphthalene ring and a fluoroethoxy group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
325-24-6 |
|---|---|
Formule moléculaire |
C12H11FO |
Poids moléculaire |
190.21 g/mol |
Nom IUPAC |
2-(2-fluoroethoxy)naphthalene |
InChI |
InChI=1S/C12H11FO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
Clé InChI |
YBWQLWHKAXEHPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


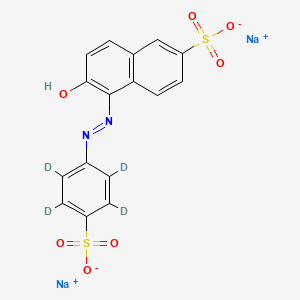
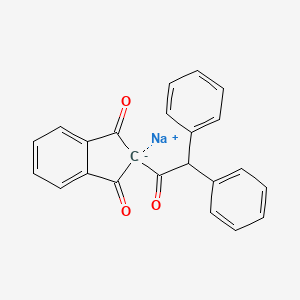
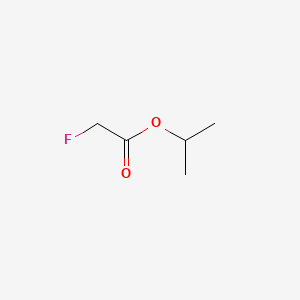
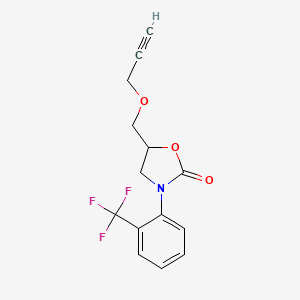
![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)
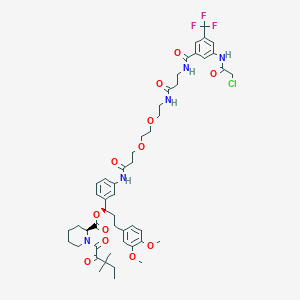
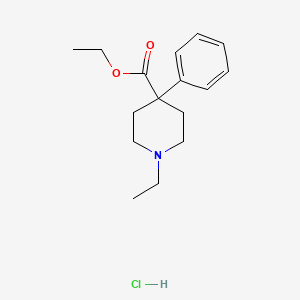

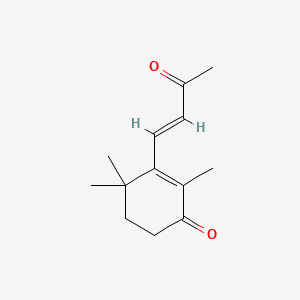
![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)

